Mercuric cation
Description
Structure
2D Structure
Properties
CAS No. |
14302-87-5 |
|---|---|
Molecular Formula |
Hg+2 |
Molecular Weight |
200.59 g/mol |
IUPAC Name |
mercury(2+) |
InChI |
InChI=1S/Hg/q+2 |
InChI Key |
BQPIGGFYSBELGY-UHFFFAOYSA-N |
SMILES |
[Hg+2] |
Canonical SMILES |
[Hg+2] |
melting_point |
-38.8°C |
Other CAS No. |
14302-87-5 7439-97-6 |
physical_description |
Liquid |
solubility |
6e-05 mg/mL at 25 °C |
Synonyms |
MERCURY(II) |
Origin of Product |
United States |
Electronic Structure and Theoretical Chemistry of Mercuric Cation
Relativistic Effects and Their Influence on Mercury's Electronic Configuration
The electronic configuration of mercury is significantly influenced by relativistic effects, a consequence of its high atomic number and the resulting high velocity of its inner electrons. rsc.orgwikipedia.org These effects are not mere minor corrections but are fundamental to understanding the chemical behavior of mercury and its cation.
The primary relativistic effect is the contraction of the s and p orbitals. As electrons in these orbitals approach the nucleus, their velocity becomes a significant fraction of the speed of light. This leads to a relativistic increase in their mass, causing these orbitals to contract and become more tightly bound to the nucleus. rsc.orgroyalsocietypublishing.org For mercury, this contraction is particularly pronounced for the 6s orbital. wikipedia.orgtestbook.comhome.blog
Conversely, the d and f orbitals experience an indirect relativistic effect. The contraction of the inner s and p orbitals leads to a more effective shielding of the nuclear charge from the outer d and f electrons. vedantu.com This results in an expansion and destabilization of these orbitals. wikipedia.org
A key consequence of these relativistic effects is the so-called "lanthanide contraction," which is the greater-than-expected decrease in atomic and ionic radii across the lanthanide series. testbook.comvedantu.combyjus.com This contraction, coupled with the direct relativistic contraction of the 6s orbital, significantly influences the properties of the elements that follow the lanthanides, including mercury. testbook.comvedantu.comwikipedia.org The strong pull of the nucleus on the 6s valence electrons makes them less available for metallic bonding, which helps to explain why mercury is a liquid at room temperature. testbook.comvedantu.combyjus.com
The combination of a relativistically contracted 6s orbital and expanded 5d orbitals leads to a smaller energy gap between them. wikipedia.org This proximity allows for significant s-d hybridization, a factor that is crucial in the chemistry of mercury and its compounds. aps.org The reluctance of the two electrons in the filled 6s orbital to participate in bonding, often referred to as the "inert pair effect," is also a manifestation of these relativistic phenomena. rsc.orgwikipedia.org
Quantum Chemical Approaches to Mercuric Cation Bonding and Reactivity
Quantum chemical methods provide a powerful framework for elucidating the nature of chemical bonds and predicting the reactivity of the this compound. These approaches range from semi-empirical methods to more rigorous ab initio and density functional theory (DFT) calculations.
Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), offer high accuracy in describing the electronic structure and thermodynamic properties of mercury complexes. researchgate.netrsc.org These methods have been successfully employed to determine the geometries and stabilities of this compound complexes with various ligands, including thiolates. researchgate.net For instance, calculations have shown that the coordination geometry of mercury-thiolate complexes can vary from linear to trigonal and tetrahedral, with the relative stabilities depending on the pH and the nature of the ligands. researchgate.net
Density functional theory (DFT) has emerged as a widely used tool for studying this compound chemistry due to its favorable balance of computational cost and accuracy. researchgate.netacs.org Various functionals, such as B3LYP, have been shown to provide reliable descriptions of the infrared spectra, ionization energies, and binding energies of organomercury compounds. researchgate.netnih.gov DFT calculations have been instrumental in understanding the interaction of the this compound with biological molecules, such as amino acids and nucleic acid bases. researchgate.netoup.com For example, DFT studies have revealed the importance of cation-pi interactions between the this compound and the indole (B1671886) ring of tryptophan residues in peptides. researchgate.net
Theoretical studies have also explored the reactivity of the this compound in various chemical reactions. Quantum chemical calculations have been used to investigate the thermodynamics and kinetics of complexation reactions between the monomethylmercury cation and various inorganic ligands in an aqueous medium. researchgate.net These studies have provided insights into the relative stabilities of these complexes. researchgate.net
Computational Modeling of this compound Interactions in Various Phases
Computational modeling techniques, particularly molecular dynamics (MD) simulations, allow for the investigation of the behavior of the this compound in different environments, such as in aqueous solution and within biological systems. These simulations provide a dynamic picture of the interactions between the this compound and its surroundings.
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying the this compound in complex systems. In this approach, the region of primary interest, such as the this compound and its immediate ligands, is treated with a high level of quantum mechanical theory, while the rest of the system is described using classical molecular mechanics force fields. researchgate.netaip.org This hybrid approach allows for the study of large systems with a manageable computational cost.
QM/MM MD simulations have been used to study the hydration of the this compound in aqueous solution. researchgate.netaip.org These simulations have revealed that the hydrated Hg²⁺ ion typically has a coordination number of six, forming a distorted octahedral structure with the surrounding water molecules. researchgate.netaip.org The average Hg-O distance in the first solvation shell has been determined from these simulations. researchgate.netaip.org
Furthermore, computational modeling has been crucial in understanding the interaction of the this compound with proteins. nih.gov MD simulations have been used to investigate the conformational changes in proteins upon binding of the this compound. nih.gov For example, simulations of the bacterial metalloregulator MerR have shown how the binding of Hg(II) induces a conformational change that is essential for its function in mercury resistance. nih.gov Similarly, simulations have been used to study the effect of mercury binding on the catalytic activity of enzymes like proteinase K, revealing how the cation can disrupt the hydrogen bond network of the catalytic triad. nih.gov
Theoretical Studies of this compound in Catalysis
The catalytic activity of the this compound has been the subject of several theoretical investigations. These studies aim to elucidate the mechanisms by which Hg²⁺ can catalyze various chemical reactions.
DFT calculations have been employed to study the role of the this compound in the cleavage and isomerization of RNA and DNA model compounds. mdpi.com These studies have suggested that the catalytic effect of Hg(II) arises from its ability to assist in the departure of the 5'-linked nucleoside, possibly through direct coordination to the departing oxygen or by facilitating proton transfer from a coordinated water molecule. mdpi.com
Theoretical studies have also shed light on the interaction of mercuric species with other metal catalysts. For instance, the interaction of palladacycles with metallic mercury has been investigated using DFT calculations, revealing the formation of organomercuric chlorides through a redox-transmetalation process. researchgate.net
In the context of electrocatalysis, theoretical models have been developed to understand the influence of cations, including potentially the this compound, on reaction rates and selectivity. aip.orgresearchgate.net These models consider various factors, such as the blocking of catalytic sites, redistribution of the electric potential in the double layer, and chemical interactions between the cation and reaction intermediates. aip.org
The following table summarizes some key findings from theoretical studies on the this compound:
| Area of Study | Theoretical Method | Key Findings | References |
| Electronic Structure | Relativistic Calculations | Contraction of 6s orbital, expansion of 5d orbitals, importance of s-d hybridization. | rsc.orgwikipedia.orgroyalsocietypublishing.orgaps.org |
| Bonding in Complexes | Ab initio (MP2, CCSD(T)) | Determination of accurate geometries and stabilities of Hg-thiolate complexes. | researchgate.netrsc.org |
| Reactivity | DFT | Elucidation of cation-pi interactions in Hg-peptide complexes. | researchgate.net |
| Hydration | QM/MM MD | Characterization of the six-coordinate, distorted octahedral hydration shell of Hg²⁺. | researchgate.netaip.org |
| Protein Interactions | MD Simulations | Revelation of conformational changes in proteins upon Hg²⁺ binding. | nih.govnih.gov |
| Catalysis | DFT | Mechanistic insights into Hg(II)-catalyzed cleavage of RNA model compounds. | mdpi.com |
Thermodynamic Aspects of Mercuric Cation
Stability of Mercuric Complexes
The stability of complexes formed between the this compound and various ligands can be quantified by their stability constants (log K). The high affinity of Hg²⁺ for soft donor atoms leads to the formation of very stable complexes with ligands containing sulfur, such as thiols and sulfides. fiveable.mescielo.org.bo For instance, the stability constants for mercury(II) complexes with norvaline and α-aminobutyric acid are significantly high, indicating strong bonding. scielo.org.boscielo.org.pe
Strong Preference for Soft Donor Ligands (e.g., Thiolates, Selenides, Phosphines)
Redox Potential
The standard electrode potential for the reduction of the this compound to elemental mercury (Hg²⁺ + 2e⁻ → Hg) is +0.851 V. chemlin.org This positive potential indicates that the this compound is a relatively strong oxidizing agent. The redox chemistry of mercury is complex and can involve the interconversion between its elemental (Hg⁰), mercurous (Hg₂²⁺), and mercuric (Hg²⁺) forms. canada.calibretexts.org
Interactive Table: Thermodynamic Data for this compound Interactions
| Reaction | Thermodynamic Parameter | Value |
| Hg²⁺ + 2e⁻ ⇌ Hg(l) | E⁰ (Standard Electrode Potential) | +0.851 V |
| Hg²⁺ + Norvaline (L⁻) ⇌ [Hg(L)]⁺ | log K₁ | 8.61 ± 0.03 |
| [Hg(L)]⁺ + L⁻ ⇌ [Hg(L)₂] | log K₂ | 7.05 ± 0.07 |
| Hg²⁺ + α-aminobutyric acid (L'⁻) ⇌ [Hg(L')]⁺ | log K₁ | 8.59 ± 0.01 |
| [Hg(L')]⁺ + L'⁻ ⇌ [Hg(L')₂] | log K₂ | 6.93 ± 0.05 |
| Adsorption on smectite | ∆intH⁰ (Enthalpy) | -11.98 to -13.93 kJ mol⁻¹ |
| Adsorption on smectite | ∆intG⁰ (Gibbs Free Energy) | -22.4 to -23.9 kJ mol⁻¹ |
| Adsorption on smectite | ∆intS⁰ (Entropy) | 51 to 55 J K⁻¹ mol⁻¹ |
| Data sourced from references chemlin.orgscielo.org.boscielo.org.pescielo.br |
Redox Chemistry and Interconversion Pathways Involving Mercuric Cation
Disproportionation Equilibria of Hg(II) with Other Mercury Oxidation States
The disproportionation of the mercurous ion (Hg₂²⁺) into elemental mercury (Hg⁰) and the mercuric ion (Hg²⁺) is a fundamental equilibrium in mercury chemistry. The reaction is represented as:
Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)
Under standard conditions, the mercurous ion is stable with respect to disproportionation, but only by a small margin. aau.dk This delicate equilibrium is easily shifted. Any chemical agent that can lower the activity of Hg²⁺ ions, for instance through precipitation or the formation of a stable complex, will drive the disproportionation reaction forward. aau.dk For example, the addition of hydroxide (B78521) (OH⁻) or sulfide (B99878) (S²⁻) ions to a solution containing Hg₂²⁺ results in the formation of a dark precipitate composed of Hg and either mercuric oxide (HgO) or the extremely insoluble mercuric sulfide (HgS), respectively. aau.dk Similarly, cyanide ions (CN⁻) will cause disproportionation due to the formation of the stable dicyanomercurate(II) complex, Hg(CN)₂. aau.dk
The equilibrium constant for this disproportionation (Kd) has been measured under various conditions. One study reported values for Kd in dilute solutions at an ionic strength of 0.1 (using NaClO₄) across a range of temperatures. oup.com Another study, employing a kinetic method, determined the disproportionation constant at 25 °C and an ionic strength of 0.1 to be 1.1 ± 0.1 × 10⁻⁸ M. oup.com The associated thermodynamic parameters were also calculated, with ΔH = 13.2 ± 0.2 kcal/mol and ΔS = 8.0 e.u. oup.com
The reverse reaction, comproportionation, where elemental mercury reacts with mercuric ions to form mercurous ions, is also significant. When an excess of elemental mercury is present, it will readily reduce Hg²⁺ to Hg₂²⁺. aau.dk
Electron Transfer Reactions of Atomic and Molecular Mercuric Cations
The mercuric cation is a potent oxidizing agent, readily participating in electron transfer reactions. Under acidic conditions, both Hg²⁺ and Hg₂²⁺ are considered powerful oxidants. libretexts.org The high ionization energy of mercury means that its atomic cations are more inclined than other metal cations to undergo electron transfer at thermal energies. acs.org
Studies on gas-phase reactions of ground-state Hg⁺ ions with various molecules have shown that efficient electron transfer occurs with species like carbon disulfide (CS₂), ammonia (B1221849) (NH₃), hexafluorobenzene (B1203771) (C₆F₆), nitrogen dioxide (NO₂), nitric oxide (NO), and benzene (B151609) (C₆H₆). acs.orgnih.gov
In aqueous solutions, the reduction of Hg(II) can be facilitated by various species. For instance, the reduction of Hg(II) by Fe(II) can occur through a two-step electron transfer process. figshare.com The kinetics of such reactions are influenced by the surrounding chemical environment. For example, the presence of chloride ions can affect the rate of Hg(II) reduction. acs.org The interaction of Hg(II) with organic molecules can also lead to electron transfer. Electron paramagnetic resonance (EPR) spectroscopy has provided evidence for an alternative mechanism of arene mercuriation involving the collapse of a radical ion pair, ArH⁺˙ Hg(TFA)₂⁻˙, to form an arylmercury trifluoroacetate (B77799) radical cation, ArHg(TFA)⁺˙. rsc.org
The rate of electron transfer can be influenced by the complexation of the mercuric ion. For example, the formation of T–Hg(II)–T complexes with DNA can lower the apparent surface diffusion and electron transfer kinetics. rsc.org Conversely, the solvation of Hg⁺ with formic acid has been observed to increase the rate of electron transfer from nitric oxide. acs.org The rate constants for electron transfer reactions involving stored electrons on TiO₂ nanoparticles have been shown to increase with the driving force of the reaction. uni-hannover.ded-nb.info
Photochemical and Electrochemical Transformations of Hg(II) Species
Both light and electrical potential can induce redox transformations in mercuric species.
Photochemical Transformations: The photoreduction of Hg(II) to elemental mercury (Hg⁰) is a significant process, particularly in sunlit environments. acs.organl.gov This can occur through several mechanisms. Direct photolysis involves the Hg(II) species absorbing solar energy and being reduced in its excited state. umich.edu This is possible for many Hg(II) complexes, including those with hydroxide, bisulfide, and chloride. umich.edu
Indirect photoreduction is often mediated by other photoactive substances. For instance, the photolysis of dissolved organic matter (DOM) can produce free radicals that subsequently reduce Hg(II). researchgate.netnih.gov The photoreduction of Hg(II) mediated by dissolved black carbon (DBC) has been shown to be facilitated by superoxide (B77818) anions (O₂⁻˙). acs.org Iron and manganese photoredox reactions can also play a catalytic role in Hg(II) reduction. umich.edu The presence of organic acids like oxalate (B1200264) can also promote the photoreduction of Hg(II) through the production of hydroperoxyl radicals. tandfonline.com In polar regions, the photoreduction of mercuric bromides in ice is more efficient than in the gas phase, contributing to the re-emission of deposited mercury. pnas.org
Electrochemical Transformations: The electrochemical behavior of mercury is well-documented. The reduction of Hg(II) is a key process in various analytical techniques. The standard reduction potentials indicate that elemental mercury is the most thermodynamically stable form under both acidic and basic conditions. libretexts.org The electrochemical reduction of Hg(II) can be inhibited by the adsorption of certain species onto the electrode surface. For example, adsorbed tungstate (B81510) can inhibit various electrode reactions on a positively charged mercury electrode. msu.ru
Role of Hg(II) in Environmental Mercury Cycle Transformations
The this compound is a pivotal component of the global mercury cycle, undergoing transformations that dictate its mobility, toxicity, and fate in the environment. tandfonline.comfrontiersin.org Atmospheric deposition, primarily of Hg(II), is a major input of mercury to terrestrial and aquatic ecosystems. mit.edunih.govacs.org
Reduction to Elemental Mercury (Hg⁰): A crucial transformation in the environmental cycle is the reduction of Hg(II) to volatile elemental mercury (Hg⁰), which can then be re-emitted to the atmosphere. mit.edudiva-portal.org This process can be driven by both abiotic and biotic factors. Abiotic reduction can occur in the dark, facilitated by substances like dissolved organic matter (DOM) or Fe(II)-bearing minerals. acs.organl.govnio.res.inmdpi.com Photochemical reduction in sunlit surface waters is also a major pathway. acs.organl.gov
Methylation to Methylmercury (B97897) (MeHg): Perhaps the most significant transformation from a human health perspective is the methylation of inorganic Hg(II) to the highly toxic and bioaccumulative methylmercury (MeHg). tandfonline.comnih.govtandfonline.com This process is primarily mediated by anaerobic microorganisms, such as sulfate- and iron-reducing bacteria, in environments like sediments and wetlands. mit.edumdpi.compnas.org The genes hgcA and hgcB are known to regulate this microbial methylation process. mdpi.com While methylation predominantly occurs under anoxic conditions, it has also been observed in aerobic environments. mdpi.comfrontiersin.org Abiotic methylation of Hg(II) by humic substances has also been reported, occurring in the dark and in the absence of bacteria. researchgate.net Factors such as pH, temperature, and the presence of organic matter and sulfides can influence methylation rates. mdpi.com
Table of Environmental Transformations of this compound (Hg²⁺)
Environmental Speciation and Geochemical Cycling of Mercuric Cation
Factors Governing Hg(II) Speciation in Aquatic and Terrestrial Environments
The chemical form of Hg(II) in the environment is dynamic and dictated by several key environmental parameters.
The pH and redox potential (Eh) of an environment are master variables controlling Hg(II) speciation. In aquatic systems, pH affects the complexation of Hg(II) with various ligands. nih.gov For instance, in acidic conditions (low pH), the free mercuric ion (Hg²⁺) may be more prevalent, while in alkaline conditions (high pH), hydrolysis can lead to the formation of hydroxyl complexes such as Hg(OH)₂. mdpi.com The redox potential determines the oxidation state of mercury. In oxygenated (oxic) waters, Hg(II) is the stable form. However, under reducing (anoxic) conditions, typically found in deeper water layers and sediments, Hg(II) can be reduced to elemental mercury (Hg(0)), which is volatile. pjoes.comcnr.it
The interplay between pH and redox potential also influences the adsorption of Hg(II) onto soil particles. For many soils, Hg(II) adsorption increases with pH up to a certain point (around pH 5.5), after which it may decrease. pjoes.com Acidification of natural environments has been linked to increased bacterial Hg(II) methylation rates, suggesting that lower pH enhances the bioavailability of Hg(II) to microorganisms under anaerobic conditions. nih.gov
Dissolved organic matter (DOM) and sulfide (B99878) (S²⁻) are powerful complexing agents for Hg(II) in both aquatic and terrestrial systems. oup.com DOM, particularly the thiol-containing functional groups within its structure, forms very strong and stable complexes with Hg(II). researchgate.netpublish.csiro.au In many freshwater systems, the majority of dissolved Hg(II) is bound to DOM. This complexation can either increase or decrease mercury's bioavailability depending on the specific characteristics of the DOM and the surrounding environmental conditions. researchgate.net
Under anoxic conditions, where sulfide is often present due to the activity of sulfate-reducing bacteria, Hg(II) has a very strong affinity for sulfide, leading to the formation of mercury sulfide (HgS) complexes and precipitates, such as metacinnabar. oup.comwhoi.edu While thermodynamic models often predict that inorganic Hg-sulfide complexes will dominate under sulfidic conditions, the presence of DOM can complicate this by competing for Hg(II) or by coating HgS nanoparticles, potentially affecting their dissolution and bioavailability. oup.comusgs.gov The interaction between Hg(II), DOM, and sulfide is a key factor controlling the amount of Hg(II) available for microbial processes. acs.org
| Factor | Influence on Hg(II) Speciation | Key Species Formed | Environmental Context |
|---|---|---|---|
| pH | Affects hydrolysis and complexation with other ligands. nih.gov | Hg(OH)₂, Hg(OH)Cl | Aquatic systems, soils |
| Redox Potential (Eh) | Determines the oxidation state of mercury. pjoes.com | Hg(II) (oxic), Hg(0) (anoxic) | Stratified water bodies, sediments |
| Dissolved Organic Matter (DOM) | Forms strong complexes via thiol groups. researchgate.net | Hg-DOM complexes | Most surface waters, soils |
| Sulfide (S²⁻) | Forms highly stable sulfide complexes and precipitates. oup.com | HgS, Hg(SH)₂ | Anoxic sediments, sulfidic waters |
| Chloride (Cl⁻) | Forms chloro-complexes, especially in saline waters. | HgCl₂, HgCl₃⁻, HgCl₄²⁻ | Marine and estuarine waters |
| Hydroxyl (OH⁻) | Forms hydroxy-complexes, particularly at higher pH. mdpi.com | Hg(OH)₂, Hg(OH)₃⁻ | Alkaline waters |
In addition to DOM and sulfide, inorganic anions play a significant role in the speciation of Hg(II), particularly chloride (Cl⁻) and hydroxyl (OH⁻). mdpi.com In marine and estuarine environments with high salinity, chloride ions are abundant and form stable complexes with Hg(II), such as HgCl₂, HgCl₃⁻, and HgCl₄²⁻. mdpi.com The formation of these neutral and negatively charged chloro-complexes can increase the mobility of mercury in certain environments. mdpi.com The neutral complex HgCl₂ is particularly important as it can readily permeate biological membranes.
Impact of Dissolved Organic Matter (DOM) and Sulfide
Biogeochemical Transformations of Inorganic Mercury
Microorganisms are key players in the biogeochemical cycling of mercury, mediating several critical transformations that affect its fate and transport in the environment.
While the microbial methylation of Hg(II) is a well-known process, other microbial transformations are equally important in controlling the mercury cycle. A crucial process is the microbial reduction of Hg(II) to elemental mercury (Hg(0)). tandfonline.comnih.gov This transformation is a detoxification mechanism for many bacteria, encoded by the mer operon. facetsjournal.com The mercuric reductase enzyme (MerA) catalyzes this reduction, converting the toxic mercuric ion into the less toxic and highly volatile elemental form, which can then evade from the aquatic system to the atmosphere. nih.govresearchgate.net This reduction process effectively decreases the pool of Hg(II) available to serve as a substrate for methylation. cnr.ittandfonline.com
Conversely, some microbes can also oxidize Hg(0) back to Hg(II), although this process is less understood than reduction. facetsjournal.com Both chemotrophic and phototrophic microbes, in both oxic and anoxic environments, are known to participate in these redox transformations. facetsjournal.com These microbial activities directly control the supply and availability of Hg(II) as a substrate for other biogeochemical reactions, including uptake and methylation. tandfonline.compolarresearch.net The presence of Hg(II) can also influence microbial community structure, favoring organisms that are resistant to or can transform mercury. nih.govresearchgate.net
| Process | Description | Key Microbial Group(s) | Significance |
|---|---|---|---|
| Hg(II) Reduction | Conversion of Hg(II) to volatile Hg(0). nih.gov | Bacteria possessing the mer operon. facetsjournal.com | Detoxification mechanism; reduces the pool of Hg(II) available for methylation. tandfonline.com |
| Hg(0) Oxidation | Conversion of Hg(0) to Hg(II). facetsjournal.com | Various chemotrophic and phototrophic microbes. facetsjournal.com | Increases the pool of bioavailable Hg(II). |
| Hg(II) Uptake | Transport of Hg(II) into the microbial cell. usgs.gov | Iron-reducing bacteria (e.g., Geobacter sulfurreducens), sulfate-reducing bacteria. usgs.gov | Prerequisite step for intracellular transformations like methylation and reduction. |
Interphase Transport and Redistribution Mechanisms of Hg(II)
The movement of Hg(II) between different environmental compartments—such as water, soil, and air—is a critical aspect of its geochemical cycle. Sorption onto suspended particulate matter and bottom sediments is a primary process controlling the concentration of dissolved Hg(II) in natural waters. Mercury has a strong affinity for particles, and a significant portion of the total mercury in aquatic systems is often found in the sediment. researchgate.net
However, changes in environmental conditions can remobilize this sediment-bound Hg(II). For example, under reducing conditions, Hg(II) can be released from soils and sediments into the solution phase. mdpi.com The transport of Hg(II) is not limited to the dissolved phase. The movement of nano-sized mercury particles and soluble Hg(II) complexes, such as those with DOM or chloride, are important for its mobility in soils and its potential to be transported to groundwater or surface waters. ugent.be
Atmospheric deposition is the main pathway for inorganic mercury (Hg(II)) to enter open ocean and remote terrestrial ecosystems. nih.govmit.edu Once deposited, Hg(II) can be reduced to Hg(0) and re-emitted to the atmosphere, a process known as evasion. cnr.itnih.gov This sea-air and land-air exchange is a major component of the global mercury cycle, influencing the residence time and distribution of mercury in the environment. researchgate.netacs.org The transport of Hg(II) can also occur through biological pathways, as it is taken up by organisms and can be transferred through the food web. nih.govnih.gov
Atmospheric Deposition and Re-emission Processes
The mercuric cation is a key component of atmospheric mercury, primarily existing as gaseous oxidized mercury (GOM or RGM) and particulate-bound mercury (PBM). Unlike the more volatile elemental mercury (GEM or Hg⁰), these oxidized forms are more water-soluble and reactive, leading to shorter atmospheric lifetimes and more efficient deposition. syr.eduusu.edu
Atmospheric deposition occurs through two main pathways: wet deposition and dry deposition. Wet deposition involves the scavenging of GOM and PBM from the atmosphere by precipitation (rain, snow, fog). syr.edu Dry deposition is the process by which GOM and PBM settle onto surfaces like vegetation, soil, and water bodies directly from the air. usu.edu The deposition rate is influenced by factors such as meteorological conditions, surface characteristics, and the atmospheric concentration of mercury species. d-nb.infocopernicus.org For instance, urban areas with higher levels of human activity and industrial emissions tend to exhibit higher concentrations and wet deposition fluxes of mercury compared to rural sites. d-nb.info In forested ecosystems, a significant portion of mercury deposition occurs through litterfall, where mercury taken up by foliage is deposited on the forest floor as leaves fall. copernicus.orgpnas.org
Once deposited, mercury, including the this compound, does not remain static. It can be re-emitted back to the atmosphere, primarily as elemental mercury (Hg⁰), following chemical or microbial reduction. syr.edu This process of deposition and subsequent re-emission allows mercury to be transported over long distances from its original source. The rate of re-emission is influenced by several environmental factors, including solar radiation, temperature, and moisture. mdpi.comacs.org For example, studies have shown that solar radiation can significantly enhance the rate of mercury evasion from soil by promoting the photoreduction of deposited mercuric compounds. syr.eduacs.org Contaminated sites, in particular, can act as significant sources of re-emitted mercury, with fluxes that can be orders of magnitude higher than those from background soils. acs.org
The table below presents a compilation of research findings on atmospheric mercury deposition and re-emission fluxes from various studies.
Interactive Data Table: Atmospheric Mercury Deposition and Re-emission Fluxes
| Location/Ecosystem Type | Flux Type | Species | Flux Rate | Source(s) |
|---|---|---|---|---|
| Nanjing, China (Urban) | Wet Deposition | Total Hg | 56.5 µg m⁻² (over 9 months) | d-nb.info |
| Xiamen, China (Urban) | Wet Deposition | Total Hg | 8.8 µg m⁻² (over 11 months) | doi.org |
| Xiamen, China (Rural) | Wet Deposition | Total Hg | 11.4 µg m⁻² (over 11 months) | doi.org |
| Various Rural Sites, China | Wet Deposition | Total Hg | 2.0 - 7.2 µg m⁻² yr⁻¹ | copernicus.orgresearchgate.net |
| Guiyang, China (Urban) | Wet Deposition | Total Hg | 12.6 ± 6.5 µg m⁻² yr⁻¹ | researchgate.net |
| Dinghu Mountain, China (Forest) | Wet Deposition | Total Hg | 109.8 µg m⁻² yr⁻¹ | mdpi.com |
| Dinghu Mountain, China (Forest) | Dry Deposition | Total Hg | 49.0 µg m⁻² yr⁻¹ | mdpi.com |
| Harvard Forest, MA, USA (Deciduous Forest) | Dry Deposition | GOM | 1.9 ± 2.6 µg m⁻² yr⁻¹ | pnas.org |
| Harvard Forest, MA, USA (Deciduous Forest) | Dry Deposition | GEM | 25.1 µg m⁻² yr⁻¹ | pnas.org |
| North America (Average) | Dry Deposition | GOM | 6.4 µg m⁻² yr⁻¹ | copernicus.org |
| Europe (Average) | Dry Deposition | GOM | 3.0 µg m⁻² yr⁻¹ | copernicus.org |
| East Asia (Average) | Dry Deposition | PBM | 45.3 µg m⁻² yr⁻¹ | copernicus.org |
| North America (Average) | Dry Deposition | PBM | 1.1 µg m⁻² yr⁻¹ | copernicus.org |
| Chinese Tropical Rainforest | Deposition (Air-Soil) | Hg⁰ | -4.5 ± 2.1 ng m⁻² h⁻¹ (Dry Season) | acs.org |
| Chinese Tropical Rainforest | Re-emission (Air-Soil) | Hg⁰ | +7.4 ± 1.2 ng m⁻² h⁻¹ (Rainy Season) | acs.org |
| Chinese Tropical Rainforest | Re-emission (Soil) | Hg⁰ | 69.5 ± 10.6 µg m⁻² yr⁻¹ | acs.org |
| Contaminated Soil Site | Re-emission (Soil) | Hg⁰ | 121 - 430 ng m⁻² h⁻¹ | acs.org |
| Mississippi, USA (Forest Floor, Summer) | Re-emission | GEM | 2.15 ng m⁻² h⁻¹ (mean) | mdpi.com |
| Mississippi, USA (Forest Floor, Winter) | Deposition | GEM | -0.12 ng m⁻² h⁻¹ (mean) | mdpi.com |
| Temperate Forest, China (Wetland) | Re-emission (Soil) | TGM | 3.81 ± 0.52 ng m⁻² h⁻¹ | copernicus.org |
| Temperate Forest, China (Evergreen Pine) | Deposition (Soil) | TGM | -0.04 ± 0.81 ng m⁻² h⁻¹ | copernicus.org |
Transport Across Sediments and Water Interfaces
Once deposited into aquatic ecosystems, the this compound is readily scavenged from the water column due to its affinity for particulate matter and is transferred to bottom sediments. mdpi.com Sediments thus act as a major reservoir for mercury. acs.org However, this sequestered mercury can be remobilized and transported back into the water column through several physical and biogeochemical processes occurring at the sediment-water interface. d-nb.infomdpi.com
Key transport mechanisms include molecular diffusion, sediment resuspension, and bioturbation. Diffusion involves the movement of dissolved mercury species, including Hg²⁺ complexes, from sediment porewater into the overlying water column, driven by a concentration gradient. usu.eduacs.org The diffusive flux can be a significant pathway for mercury to re-enter the aquatic food web. usu.edufrontiersin.org Sediment resuspension, caused by currents, storms, or anthropogenic activities like dredging, can physically mix sediments and release both particulate-bound and dissolved mercury into the water column. mdpi.comresearchgate.net Research indicates that resuspension can be the primary driver of mercury remobilization from sediments. researchgate.net Bioturbation, the mixing of sediments by benthic organisms, can also enhance the efflux of mercury by altering sediment structure and flushing burrows, which transports porewater constituents into the overlying water.
The partitioning of the this compound between the solid sediment phase and the dissolved aqueous phase is a critical factor controlling its mobility. This partitioning is often described by the sediment-water partition coefficient (Kd), which is the ratio of the mercury concentration in the sediment to its concentration in the water. researchgate.net A high Kd value indicates strong binding to sediments and lower mobility. This partitioning is influenced by various factors, including salinity, pH, and the concentration of dissolved organic matter (DOM) and sulfide. mdpi.comresearchgate.net For example, in estuaries, increasing salinity can paradoxically increase the sorption of mercury to sediments, a phenomenon attributed to the "salting out" of mercury-organic complexes. pnas.orgmdpi.com
The following table summarizes research findings on mercury transport across sediment-water interfaces, including partitioning coefficients and flux rates.
Interactive Data Table: this compound Transport at the Sediment-Water Interface
| Parameter | Value/Range | Environment/Conditions | Source(s) |
|---|---|---|---|
| Sediment-Water Partition Coefficient (Kd) for Hg(II) | 10⁴ - 10⁶ L kg⁻¹ | General aquatic systems | researchgate.net |
| Sediment-Water Partition Coefficient (Kd) for MMHg | 10³ - 10⁵ L kg⁻¹ | General aquatic systems | researchgate.net |
| Log Kd for Total Hg | 4.9 ± 0.2 | Sulfidic zone, Thau Lagoon, France | usu.edu |
| Diffusive Flux of Total Hg (HgT) | 40 ± 15 pmol m⁻² d⁻¹ | Thau Lagoon, France (Warm Period) | usu.edu |
| Diffusive Flux of Methylmercury (B97897) (MMHg) | 4 ± 2 pmol m⁻² d⁻¹ | Thau Lagoon, France (Warm Period) | usu.edu |
| Diffusive Flux of Hg(II) | 26 pmol m⁻² d⁻¹ (average) | Mid-Atlantic continental shelf/slope | frontiersin.org |
| Diffusive Flux of Methylmercury (MMHg) | 0.8 pmol m⁻² d⁻¹ (average) | Mid-Atlantic continental shelf/slope | frontiersin.org |
| Net Mercury Input to Sediments | 1 - 5.5 ng cm⁻² yr⁻¹ | Southern Baltic Sea | mdpi.com |
| Dissolved Total Hg Efflux | 4.6 ± 0.7 ng m⁻² d⁻¹ | Profundal lake sediment (low chironomid density) | |
| Dissolved Total Hg Efflux | 2.5 ± 0.8 ng m⁻² d⁻¹ | Profundal lake sediment (high chironomid density) | |
| Methylmercury (MeHg) in Sediments | ~1 - 1.5% of Total Hg | General sediments | researchgate.net |
Analytical Methodologies for Mercuric Cation Detection and Speciation
Spectroscopic Techniques for Hg(II) Determination
Spectroscopic methods are a cornerstone for the determination of mercury. These techniques offer high sensitivity and selectivity, making them suitable for trace and ultra-trace analysis.
Cold Vapor Atomic Absorption Spectrometry (CVAAS)
Cold Vapor Atomic Absorption Spectrometry (CVAAS) is a primary and widely adopted technique for mercury analysis. teledynelabs.com Introduced in 1968, it has become a reference method for applications such as drinking water monitoring. teledynelabs.com
Principle: The fundamental principle of CVAAS involves the chemical reduction of mercuric ions (Hg(II)) in a liquid sample to volatile, elemental mercury (Hg(0)). ontosight.ai A reducing agent, commonly stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄), is added to the sample to facilitate this conversion. ontosight.ai An inert gas, such as argon or nitrogen, is then bubbled through the solution, carrying the generated mercury vapor into a quartz absorption cell. ontosight.ai A light source, typically a mercury hollow cathode lamp, emits radiation at 253.7 nm, which is the characteristic absorption wavelength for mercury atoms. teledynelabs.comontosight.ai The ground-state mercury atoms in the cell absorb this radiation, and the amount of absorption is directly proportional to the concentration of mercury in the original sample. ontosight.ai
Key Findings:
CVAAS systems can achieve detection limits in the single-digit parts per trillion (ng/L) range. teledynelabs.com
The technique offers a linear dynamic range of three to four orders of magnitude. teledynelabs.com
Modern CVAAS instruments are automated, compact, and can analyze samples rapidly, often within a minute. teledynelabs.com
The United States Environmental Protection Agency (EPA) endorses CVAAS for determining mercury in water, soil, and fish. teledynelabs.com
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS)
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) is another highly sensitive technique for mercury determination, offering advantages over CVAAS in certain applications. teledynelabs.comontosight.ai
Principle: Similar to CVAAS, the initial step in CVAFS involves the reduction of Hg(II) to elemental mercury vapor. ontosight.ai This vapor is then transported by a carrier gas into a fluorescence cell. libretexts.org Inside the cell, a UV light source, usually a mercury vapor lamp, excites the mercury atoms with radiation at a wavelength of 253.7 nm. gasmet.comwikipedia.org The excited atoms, upon returning to their ground state, re-radiate the absorbed energy as fluorescence. gasmet.com This emitted fluorescence is omnidirectional and is typically detected by a photomultiplier tube or UV photodiode positioned at a 90° angle to the excitation source to minimize interference from the source light. gasmet.comwikipedia.org The intensity of the fluorescence is directly proportional to the mercury concentration. teledynelabs.com
Key Findings:
CVAFS provides ultra-trace detection limits, often less than 0.2 ng/L without pre-concentration. teledynelabs.com
The use of gold amalgamation, where mercury is pre-concentrated on a gold trap before detection, can lower the detection limit to as low as 0.01 ng/L. teledynelabs.comlibretexts.org
CVAFS typically has a wider linear dynamic range than CVAAS, often spanning four orders of magnitude. teledynelabs.com
EPA methods 245.7 (without gold amalgamation) and 1631 (with gold amalgamation) are established protocols that utilize CVAFS. teledynelabs.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and versatile technique for elemental analysis, capable of detecting mercury and other elements at trace and ultra-trace levels. analytik-jena.commdpi.com
Principle: In ICP-MS, a liquid sample is introduced into a high-temperature argon plasma, which can reach temperatures of nearly 10,000 K. analytik-jena.comrsc.org The intense heat of the plasma desolvates, atomizes, and then ionizes the atoms of the elements present in the sample. analytik-jena.com The resulting ions are then extracted from the plasma and guided into a mass spectrometer. rsc.org The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). analytik-jena.com A detector, such as a secondary electron multiplier, then counts the ions for each specific mass, allowing for the quantification of the elements. rsc.org For mercury, ICP-MS allows for the selection of interference-free isotopes for detection. nih.gov
Key Findings:
ICP-MS offers exceptionally low detection limits for mercury, with some studies reporting a detection limit of 0.001 ppb (µg/L). nih.gov
The technique is characterized by its high sensitivity, precision, and the ability to perform multi-element analysis simultaneously. mdpi.com
ICP-MS has a wide dynamic range, capable of measuring concentrations from the sub-parts-per-trillion to high parts-per-million levels. uc.pt
It is widely applied in environmental analysis for tasks such as monitoring potable water quality and measuring ultra-trace levels of mercury in natural waters. analytik-jena.com
X-ray Absorption Spectroscopy (XAS) for Speciation Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides direct, in-situ information about the chemical speciation and local atomic environment of an element within a sample. nih.govresearchgate.net This makes it particularly valuable for determining the form of mercury in complex matrices like soils, sediments, and biological tissues without requiring chemical extraction. researchgate.netchapman.edu
Principle: XAS measures the absorption of X-rays by an element as a function of the X-ray energy. When the energy of the incident X-rays is sufficient to excite a core-level electron (e.g., a 2p₃/₂ electron for the Hg L₃-edge at approximately 12284 eV), a sharp increase in absorption, known as an absorption edge, is observed. nih.gov The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. By comparing the XANES spectrum of a sample to those of known standard compounds, the speciation of the element can be determined. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS): This region extends several hundred electron volts above the edge and contains information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. nih.gov
Key Findings:
XAS is element-specific, allowing for the analysis of mercury even in the presence of other more abundant elements. nih.gov
It requires no chemical or physical alteration of the sample prior to analysis. nih.gov
The technique can be used to study mercury binding in various environmental and biological systems, such as its association with minerals, organic matter, and thiol groups. researchgate.netnih.gov
High-energy resolution fluorescence detected XAS (HERFD-XAS) can provide enhanced spectroscopic resolution, improving the ability to speciate complex mixtures. nih.gov
Spectrophotometric and Colorimetric Methods
Spectrophotometric and colorimetric methods are among the most common and widely used techniques for the determination of mercuric ions due to their simplicity, speed, low cost, and the ready availability of instrumentation. arabjchem.org These methods rely on the formation of a colored complex between Hg(II) and a specific chromogenic reagent.
Principle: In these methods, a reagent is added to a sample containing Hg(II). The reagent selectively reacts with the mercuric ions to form a new compound that absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of Hg(II) in the sample. The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorption (λmax) of the complex. pnrjournal.com Colorimetric methods can also be visual, where the color change is observed by the naked eye or analyzed using digital imaging. tandfonline.comnih.gov
Key Findings:
Various organic ligands, including Schiff bases and azo compounds, have been developed as reagents for the spectrophotometric determination of Hg(II). arabjchem.orgpnrjournal.com
These methods can be highly sensitive, with some achieving detection limits in the low microgram per liter (µg/L) range. arabjchem.org
Nanoparticles, such as gold (AuNPs) and silver (AgNPs), are increasingly used in colorimetric sensing. The aggregation or change in the surface plasmon resonance of these nanoparticles in the presence of Hg(II) leads to a distinct color change. tandfonline.comnih.gov
Digital image analysis of the color change provides a quantitative and portable alternative to traditional spectrophotometry. nih.gov
Luminescence and Fluorescent Sensing Platforms for Hg(II)
Luminescence and fluorescence-based sensing platforms have emerged as powerful alternatives for the detection of Hg(II), offering advantages such as rapid response times, high sensitivity, and operational simplicity. nih.gov These methods utilize probes that exhibit a change in their light-emitting properties upon interaction with mercuric ions.
Principle: These sensing strategies are typically based on a "turn-off" or "turn-on" mechanism.
"Turn-off" Sensing: In this mode, the fluorescence or luminescence of a probe is quenched (decreased) in the presence of Hg(II). This quenching can occur through various mechanisms, such as electron transfer or energy transfer between the probe and the mercuric ion.
"Turn-on" Sensing: This approach involves an increase in the fluorescence or luminescence signal upon the addition of Hg(II). rsc.org This can be achieved, for example, by Hg(II) preventing a quenching process or by catalyzing a reaction that generates a fluorescent product. nih.govbohrium.com
A variety of materials have been employed as luminescent and fluorescent probes for Hg(II) detection, including organic molecules, quantum dots (QDs), metal nanoclusters, and metal-organic frameworks (MOFs). nih.govmdpi.comresearchgate.net
Key Research Findings:
| Probe Type | Sensing Mechanism | Detection Limit (LOD) | Key Features |
| Iridium(III) Complex / Silver Nanoparticles | "Turn-on" Luminescence. Hg(II) oxidizes AgNPs, recovering the quenched luminescence of the Ir(III) complex. nih.gov | 5 nM | High selectivity and a linear response range from 0 to 180 nM. nih.gov |
| Nitrogen-doped Carbon Dots (N-CDs) | "Turn-on" Fluorescence. Hg(II) enhances the fluorescence of the N-CDs. rsc.org | 0.46 µM | Multifunctional platform also capable of pH and temperature sensing. rsc.org |
| Functionalized Gold Nanoparticles (GNPs-L-Cys-Rh6G2) | "OFF-ON" Fluorescence. Hg(II) catalyzes the opening of a spirolactam ring in a rhodamine derivative. bohrium.com | 2 µM | High specificity and stability for detecting Hg(II) in water samples. bohrium.com |
| Carbon Quantum Dots (CQDs) embedded in Eu-MOF | Dual-emission Ratiometric Fluorescence. | 0.2 nM | Ultrasensitive and visual sensing of Hg(II) in milk and drinking water. mdpi.com |
| Silicon/Carbon Dots (Si/CDs) | "Turn-off" Fluorescence. Hg(II) quenches the blue fluorescence of the Si/CDs. researchgate.net | 26.7 nM | Can be used to prepare test strips for rapid, visual detection. researchgate.net |
Aggregation-Induced Emission (AIE) and Metallophilic Interactions
Electrochemical Detection Methods for Hg(II) (e.g., Voltammetry)
Electrochemical methods, particularly voltammetric techniques, are highly effective for the detection of trace levels of Hg(II) due to their high sensitivity, low cost, simplicity, and portability. aip.orgajol.inforesearchgate.net Stripping voltammetry is one of the most prominent techniques in this category. mdpi.com
Anodic Stripping Voltammetry (ASV) is a widely used method that involves a two-step process. mdpi.com First, Hg(II) ions in the sample are preconcentrated onto the surface of a working electrode by applying a negative potential, which reduces them to elemental mercury (Hg⁰). mdpi.com In the second step, the potential is scanned in the positive direction, which strips the accumulated mercury from the electrode by re-oxidizing it to Hg(II). This stripping process generates a current peak whose height is proportional to the concentration of Hg(II) in the original sample. mdpi.com
To enhance sensitivity and selectivity, chemically modified electrodes (CMEs) are often employed. ajol.info These electrodes are functionalized with specific ligands, polymers, or nanomaterials that have a high affinity for mercury ions, improving the preconcentration step. aip.orgajol.info Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Anodic Stripping Voltammetry (SWASV) are frequently used as the stripping technique because they offer improved signal-to-noise ratios and lower detection limits compared to linear scan voltammetry. aip.orgresearchgate.netacs.org For example, SWASV has been successfully applied with carbon paste electrodes modified with specific complexing agents to achieve detection limits in the nanomolar range. ajol.info
| Voltammetric Technique | Principle | Key Features |
| Anodic Stripping Voltammetry (ASV) | Preconcentration of Hg(II) by reduction to Hg⁰, followed by oxidative stripping. | High sensitivity due to preconcentration step. mdpi.com |
| Differential Pulse Voltammetry (DPV) | Potential is applied in pulses, enhancing sensitivity by discriminating against background currents. | High sensitivity and suitability for trace analysis. aip.orgresearchgate.net |
| Square Wave Anodic Stripping Voltammetry (SWASV) | A square-wave potential is superimposed on a staircase waveform during stripping. | Fast, highly sensitive, and effective at rejecting background signals. ajol.inforesearchgate.netacs.org |
Chromatographic Separation Techniques for Mercury Species (GC, LC)
Chromatographic techniques are essential for the speciation of mercury, which involves separating and quantifying different chemical forms of the element, such as inorganic mercury (Hg²⁺) and more toxic organomercury compounds like methylmercury (B97897) (MeHg). scispace.compsanalytical.com The most commonly used techniques are Gas Chromatography (GC) and Liquid Chromatography (LC). shimadzu.comtandfonline.com
Gas Chromatography (GC) is frequently used for the determination of volatile mercury compounds, particularly methylmercury. scispace.com Samples often require a derivatization step to convert non-volatile mercury species into volatile forms suitable for GC analysis. rsc.org The separated species are then detected by highly sensitive and specific detectors, such as an Atomic Fluorescence Spectrometer (AFS) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). scispace.comtandfonline.com The coupling of GC with these detectors provides very low detection limits, making it suitable for trace-level analysis in environmental and biological samples. scispace.comtandfonline.com
Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC), offers the advantage of analyzing less volatile and thermally unstable mercury species directly in aqueous samples without the need for derivatization. shimadzu.comrsc.org Reversed-phase or ion-exchange columns are typically used to separate different mercury species. psanalytical.comrsc.org Like GC, LC is often hyphenated with detectors such as ICP-MS, which allows for element-specific detection at ultra-trace levels. shimadzu.comrsc.org This LC-ICP-MS combination is a powerful tool for the accurate speciation of mercury in complex matrices like water, soil, and biological tissues. psanalytical.comshimadzu.com
Rigorous Analytical Procedures for Hg(II) Speciation in Environmental Samples
The accurate speciation of the mercuric cation, Hg(II), in environmental samples is a complex analytical challenge. The process necessitates meticulous procedures at every stage, from initial sample acquisition to final detection, to prevent contamination, analyte loss, and inter-species conversion.
Sample Collection, Pretreatment, and Preservation
The initial handling of environmental samples is a critical step that dictates the reliability of subsequent analyses. The procedures must be tailored to the specific sample matrix, whether it is water, soil, or sediment, to maintain the integrity of the mercury species.
Sample Collection: The choice of container is paramount to prevent contamination and analyte loss through adsorption to container walls. For water samples, materials such as Pyrex glass and fluoropolymers like Teflon (PTFE or FEP) are preferred after undergoing a rigorous acid-cleaning procedure. vliz.be Polyethylene (PE) containers, also acid-cleaned, are commonly used for both water and solid samples. pensoft.net When collecting water, it is recommended to obtain at least 500 mL. analchemres.org For solid samples like soil and sediment, collection is often done using acid-cleaned PE containers. pensoft.net It is crucial that all equipment that comes into contact with the sample is thoroughly cleaned to avoid cross-contamination. vliz.be
Pretreatment: Pretreatment protocols are designed to prepare the sample for analysis by removing interferences and stabilizing the target analytes. For aqueous samples, filtration is a standard step to separate dissolved species from particulate-bound mercury. Membrane filters with pore sizes of 0.45 µm or 0.22 µm are commonly employed for this purpose. pensoft.netd-nb.info
Solid samples, such as soils and sediments, often require more intensive pretreatment. Freeze-drying (lyophilization) is a common technique to remove moisture, as thermal drying can lead to the loss of volatile mercury species. scientificliterature.org Following drying, the samples are typically homogenized to ensure that the portion taken for analysis is representative of the whole. pensoft.net
Preservation: Proper preservation is essential to maintain the concentration and speciation of Hg(II) between collection and analysis, as mercury species can be highly unstable in unpreserved samples. analchemres.org For total mercury analysis in water, acidification is the most common preservation method. Reagents such as nitric acid (HNO₃) or hydrochloric acid (HCl) are added to the sample. vliz.bepensoft.netd-nb.info The addition of a strong oxidant like bromine monochloride (BrCl) can also be used. vliz.bed-nb.info
A highly effective method for preserving all forms of mercury involves the addition of a trace amount of gold chloride (AuCl₃) along with nitric acid. scientificliterature.org The gold acts as a strong oxidizing agent, maintaining mercury in the more stable mercuric ion state (Hg²⁺) in the solution. scientificliterature.org For the specific preservation of methylmercury, samples can be acidified with HCl or stored deep-frozen without chemical preservatives. vliz.bed-nb.info
Collected samples are typically stored in the dark at low temperatures, around 4°C, to minimize microbial activity and photochemical transformations. pensoft.net Solid samples like sediments are often stored frozen until analysis. pensoft.net
Table 1: Summary of Sample Handling Procedures for this compound Analysis
| Stage | Water Samples | Soil/Sediment Samples | Key Considerations |
|---|---|---|---|
| Collection | Pyrex or Teflon (PTFE/FEP) containers; Acid-cleaned Polyethylene (PE) | Acid-cleaned Polyethylene (PE) containers | All sampling equipment must be rigorously cleaned to avoid contamination. vliz.be |
| Pretreatment | Filtration through 0.45 µm or 0.22 µm pore size membrane filters. pensoft.netd-nb.info | Freeze-drying (lyophilization) to remove moisture without loss of volatile species. scientificliterature.org | Prevent species interconversion and analyte loss during pretreatment. d-nb.info |
| Preservation | Acidification with HNO₃ or HCl; Addition of AuCl₃ for stabilization; Storage at 4°C in the dark. vliz.bepensoft.netd-nb.infoscientificliterature.org | Storage in frozen state until analysis. pensoft.net | Unpreserved water samples can lead to total loss of Hg within days. analchemres.org |
Extraction and Preconcentration of Hg(II) Species
Due to the typically low concentrations of this compound found in environmental samples (often at the ng/L or ng/kg level), extraction and preconcentration are indispensable steps to isolate Hg(II) from complex matrices and elevate its concentration to a level amenable to detection by analytical instruments. pensoft.nettandfonline.com
Extraction of Hg(II) Species: Extraction methods aim to quantitatively transfer the target mercury species from the sample matrix into a simpler, cleaner solvent or solution. The choice of method depends heavily on the sample type and the specific mercury species of interest.
Acid Leaching/Extraction: This is a common technique for solid samples like soils and sediments. It involves using an aggressive acid solution to release mercury species from the solid matrix. vliz.be For instance, a solution of potassium bromide and copper sulfate (B86663) in an acidic medium is used to leach organomercury species from inorganic complexes in soil and sediment. gov.bc.ca Microwave-assisted acid extraction, using reagents like 4.0 M nitric acid, can enhance extraction efficiency and reduce preparation time. epa.gov For biota, nitric acid is often used, while for sediments, a mixture of nitric and hydrochloric acid is employed to solubilize Hg(II) and prevent its adsorption to insoluble components. scientificliterature.org
Solvent Extraction: Following acid leaching, solvent extraction is often used to separate the target mercury species. For example, methylmercury released from sediments can be extracted into an organic solvent like dichloromethane. gov.bc.ca
Alkaline Digestion: For biological tissues, alkaline digestion using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be effective for extracting mercury species, particularly when coupled with focused microwave power. vliz.be
Distillation: The volatile nature of some mercury compounds allows for their separation from the sample matrix via distillation. pensoft.net
Preconcentration of Hg(II) Species: Preconcentration techniques are employed to increase the concentration of the analyte, thereby improving the sensitivity of the analytical method.
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): These are widely used techniques that involve passing a liquid sample through a solid sorbent material that selectively retains the target analyte. The analyte is later eluted with a small volume of a suitable solvent. A variety of sorbents have been developed for Hg(II) preconcentration, including:
Nanomaterials: Gold nanoparticles, due to their strong affinity for mercury, are used to modify sorbents like Fe₃O₄ magnetic microspheres. rsc.org Other nanomaterials, such as polymeric graphitic carbon nitride (g-C₃N₄) nanosheets and functionalized magnetite nanoparticles, have also shown high efficiency for Hg(II) extraction. researchgate.netsemanticscholar.org
Modified Clays and Resins: Natural materials like montmorillonite (B579905) nanoclay and synthetic resins such as Ambersorb 572 functionalized with specific chelating agents can effectively preconcentrate Hg(II) from water samples. nanochemres.orgarchivepp.com
Liquid-Phase Microextraction (LPME): LPME is a miniaturized preconcentration technique where the analyte is extracted from the aqueous sample into a very small volume (microliter-scale) of an organic solvent. tandfonline.com This method offers high enrichment factors and minimizes solvent consumption. tandfonline.com
Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, forming a cloudy solution of fine droplets that provides a large surface area for rapid extraction. analchemres.orgnih.gov
Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME): This technique uses vortexing to achieve emulsification, avoiding the need for a disperser solvent. tandfonline.com
The effectiveness of these methods is evaluated based on parameters such as enrichment factor (EF), limit of detection (LOD), and recovery percentage.
Table 2: Performance of Selected Preconcentration Methods for Hg(II)
| Method | Sorbent/Solvent System | Matrix | Enrichment Factor | LOD | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Magnetic SPE | Gold nanoparticles modified Fe₃O₄ | Environmental Water | 10 - 80 | 1.5 ng/L | - | rsc.org |
| SPE | Polymeric g-C₃N₄ nanosheets | Real Samples | 200 | 0.6 µg/L | >95% | semanticscholar.org |
| Magnetic SPE | Fe₃O₄ NPs with 1-(p-acetylphenyl)-3-(o-ethoxyphenyl)triazene | Water, Fish | 500 | - | - | researchgate.net |
| DLLME with Back-Extraction | Chlorobenzene (extractor), Ethanol (disperser), L-cysteine (back-extractor) | Water | 625 | 0.62 µg/L | 86.6 - 95.1 | researchgate.net |
| VA-LLME | Carbon tetrachloride (collector), L-cysteine (extractor) | Sediment | - | 29 ng/kg (for Hg²⁺) | - | tandfonline.com |
| DLLME | 1-(2-pyridylazo)-2-naphthol (chelator) | Water | 46 (for Hg²⁺) | 1.50 µg/L (for Hg²⁺) | 82.38 - 98.76 | nih.gov |
| SPE | Ghezeljeh montmorillonite nanoclay | Water, Fish | 9 | 0.11 ng/mL (LOQ) | >95% | nanochemres.org |
| SPE | Ambersorb 572 with Fe₃O₄@quillaja Sapogenin | Water | 200 | 0.27 µg/L | - | archivepp.com |
Catalytic Roles and Interactions of Mercuric Cation
Mercuric Cation in Homogeneous and Heterogeneous Catalysis
The this compound (Hg²⁺) demonstrates catalytic activity in both homogeneous and heterogeneous systems, where the catalyst and reactants exist in the same or different phases, respectively. britannica.com
In homogeneous catalysis , the this compound, being molecularly dispersed in the same liquid or gaseous phase as the reactants, can effectively catalyze certain reactions. britannica.com For instance, mercuric cations are known to function as homogeneous catalysts for the activation of hydrogen. britannica.com A notable industrial application is the use of mercuric acetate (B1210297) as a catalyst in various organic polymerization reactions. nih.gov In hydroamination reactions, salts like mercuric chloride (HgCl₂) can catalyze the addition of an amine to an alkyne. The proposed mechanism involves the formation of a terminal acetylene-HgCl complex, which is then subjected to a nucleophilic attack by the aniline (B41778) on the internal carbon of the acetylene. This leads to the formation of an aminoalkenylmercurial(II) chloride intermediate, which, after protonolysis, regenerates the Hg(II) catalyst and yields an enamine that subsequently converts to the desired imine. nih.gov
In the context of heterogeneous catalysis , where the catalyst is typically a solid and the reactants are liquids or gases, the role of mercuric compounds is less common as a primary catalyst but appears in specific applications. britannica.com The distinction between these two catalytic forms is crucial for understanding reaction mechanisms. britannica.com
Table 1: Role of this compound in Catalytic Systems
| Catalysis Type | Phase Relationship | Role of this compound | Example(s) |
| Homogeneous | Catalyst and reactants in the same phase (liquid or gas) | Acts as a molecularly dispersed catalyst. | Hydrogen activation; Polymerization reactions (using Mercuric acetate); Hydroamination of terminal acetylenes (using Mercuric chloride). britannica.comnih.govnih.gov |
| Heterogeneous | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) | Less common as a primary catalyst; more often involved as an inhibitor or in surface phenomena. | Surface phenomena on mercury electrodes. researchgate.net |
Catalyst Deactivation Mechanisms Involving Mercury (e.g., in Pd-catalyzed reactions)
Mercury is a well-known poison for many catalysts, particularly those based on palladium (Pd). Its deactivating effect is the basis for the "mercury drop test," a method historically used to distinguish between homogeneous and heterogeneous catalytic mechanisms. chemrxiv.orgresearchgate.net The test assumes that elemental mercury (Hg(0)) selectively poisons heterogeneous metal nanoparticles/clusters by forming amalgams, while being inert toward soluble, homogeneous molecular catalysts. acs.org However, extensive research has revealed that this assumption is flawed, as elemental mercury can react with both homogeneous and heterogeneous palladium species, leading to catalyst deactivation through several mechanisms. chemrxiv.orgresearchgate.netacs.org
The interaction of mercury with palladium catalysts is complex and involves multiple pathways:
Amalgamation and Adsorption: Elemental mercury can adsorb Pd(0) intermediates onto its surface, leading to the formation of palladium-mercury amalgams (HgₓPdᵧ). This process removes the active palladium species from the catalytic cycle. chemrxiv.org
Oxidative-Reductive Transmetalation: A critical deactivation pathway, especially for Pd(II) catalysts, involves the oxidation of elemental mercury (Hg⁰) to mercuric (Hg²⁺) species. Homogeneous Pd(II) complexes can react with metallic mercury in an oxidative-reductive transmetalation process. This reaction produces soluble Hg(II) compounds and reduces the palladium, which often precipitates as an inactive metal. acs.orgresearchgate.net For example, ESI-MS experiments have detected ions such as [Hg(PPh₃)Cl]⁺ and [Hg(NHC)X]⁺ after exposing Pd(II) complexes to mercury, confirming the formation of mercuric compounds. acs.org
These mechanisms demonstrate that the poisoning effect of mercury is not limited to simple amalgamation of heterogeneous particles but involves intricate chemical reactions that can decompose even stable, homogeneous palladium complexes. chemrxiv.orgacs.org
Table 2: Mechanisms of Palladium Catalyst Deactivation by Mercury
| Deactivation Mechanism | Interacting Pd Species | Description of Process | Resulting Species/Outcome |
| Amalgamation/Adsorption | Pd(0) intermediates | Adsorption of soluble Pd(0) complexes onto the mercury surface. chemrxiv.org | Formation of inactive HgₓPdᵧ amalgam; Removal of active catalyst. chemrxiv.org |
| Oxidative-Reductive Transmetalation | Pd(II) complexes | Metallic mercury (Hg⁰) is oxidized by the Pd(II) complex, which is in turn reduced. acs.orgresearchgate.net | Formation of soluble Hg(II) compounds (e.g., [Hg(NHC)X]⁺); Precipitation of inactive palladium metal. acs.org |
| Direct Interaction with Intermediates | Pd(0) and Pd(II)ArX | Elemental mercury reacts with key catalytic intermediates during the reaction cycle. chemrxiv.org | Formation of organomercuric ions and mercuric halides; Accelerated consumption of catalyst resting states and inhibition of catalytic activity. chemrxiv.org |
Cationic Catalysis Phenomena on Mercury Electrodes
On the surface of mercury electrodes, a phenomenon known as "cationic catalysis" is observed, particularly during the electroreduction of anions like peroxodisulfate (S₂O₈²⁻). researchgate.netorcid.org This term refers to the significant influence that non-reacting cations from the supporting electrolyte (e.g., Na⁺, K⁺, Cs⁺) have on the rate of the electrochemical reaction. researchgate.netunivie.ac.at
The core mechanism of cationic catalysis involves the formation of ion pairs between the electrolyte cation and the reacting anion near the electrode surface. researchgate.netunivie.ac.at At the negative potentials required for anion reduction, the electrode surface is also negatively charged, creating a strong electrostatic repulsion that hinders the approach of the anion. The formation of an ion pair (e.g., [CsS₂O₈]⁻) reduces the effective negative charge of the reactant, thereby lowering this electrostatic barrier and facilitating its approach to the electrode. researchgate.net
Research findings highlight several key aspects of this phenomenon:
Cation Identity: The rate of anion reduction increases significantly along the series Li⁺ < Na⁺ < K⁺ < Cs⁺. researchgate.net This trend is attributed to the specific properties of the cations, such as their degree of association with the anion in the solution and their behavior at the electrode interface. researchgate.net
Electrode Charge: The catalytic effect is enhanced at more negative electrode charges. This is because the increased negative charge on the electrode induces a shift of the specifically adsorbed cations closer to the electrode surface, strengthening their interaction with the reacting anions. researchgate.net
Molecular Interactions: Quantum chemical modeling suggests that the enhanced rate in the presence of cesium is due to a combination of factors: a higher degree of ion pair formation in the bulk solution, stronger overlap between the electrode's wave functions and the acceptor orbital of the ion pair, and the charge-induced shift of the cations toward the electrode. researchgate.net
This phenomenon is a clear example of how the local electrostatic environment at a catalyst-reactant interface, modulated by seemingly non-reacting species, can dramatically alter reaction kinetics. researchgate.netunivie.ac.at
Table 3: Effect of Electrolyte Cations on Peroxodisulfate Reduction at a Mercury Electrode
| Cation | Relative Catalytic Effect | Key Factors |
| Li⁺ | Lowest | Weaker ion pair formation. researchgate.net |
| Na⁺ | Moderate | Serves as a baseline for comparison. researchgate.net |
| K⁺ | High | Stronger ion pairing than Na⁺. researchgate.net |
| Cs⁺ | Highest | Strongest ion pairing; Higher association in solution; Favorable orbital overlap at the electrode interface. researchgate.net |
This compound as a Component or Inhibitor in Specific Catalytic Systems
The this compound can play a dual role in catalytic systems, acting either as an essential component for the reaction to proceed or as a potent inhibitor that halts catalytic activity.
As a Catalyst Component:
In certain organic syntheses, mercuric salts are used as catalysts where the this compound is directly involved in the reaction mechanism. An example is the Hg(II)-catalyzed hydroamination of alkynes, where the cation activates the alkyne for nucleophilic attack. nih.gov In some bimetallic catalytic systems, such as Hg(I)/Pd(II) catalysis for indole (B1671886) synthesis, a Hg/Pd transmetalation reaction is proposed to be a key step that generates the active species required for the subsequent oxidative cyclization. nih.gov
As a Catalyst Inhibitor:
The role of the this compound as an inhibitor is more widespread and well-documented.
Enzyme Inhibition: In biocatalysis, heavy metal ions like Hg²⁺ are powerful enzyme inhibitors. chesci.com They exert their toxic effects by binding with high affinity to functional groups in amino acid residues, particularly the sulfhydryl (-SH) groups of cysteine. chesci.com This binding can block the enzyme's active site or deform its three-dimensional structure, rendering it inactive. chesci.com Beyond cysteine, Hg²⁺ can also bind to other residues like histidine, causing not only inhibition but also irreversible denaturation and aggregation of the protein. nih.gov
Heterogeneous Catalysis Inhibition: In industrial processes like Selective Catalytic Reduction (SCR) for NOx removal from flue gas, mercury species can influence catalyst performance. The oxidation of elemental mercury over SCR catalysts is itself a catalytic process, but it can be inhibited by the presence of ammonia (B1221849) (NH₃). researchgate.net Ammonia competes with other reactants like hydrochloric acid (HCl) for active sites on the catalyst surface. Strong adsorption of ammonia minimizes the availability of these sites for the reactions that lead to mercury oxidation, thereby inhibiting this specific catalytic pathway. researchgate.net
Poisoning of Noble Metal Catalysts: As discussed in section 7.2, the formation of mercuric cations via the oxidation of elemental mercury is a key step in the deactivation of palladium catalysts. acs.orgappliedcatalysts.com These cations can then form stable complexes with the catalyst's ligands or participate in reactions that lead to the precipitation of the active metal, effectively killing the catalytic cycle. acs.orgresearchgate.net
Biomolecular Interactions of Mercuric Cation Mechanistic Focus
Interactions of Hg(II) with Thiol-Containing Biomolecules (e.g., Cysteine, Glutathione)
The interaction of the mercuric cation (Hg(II)) with thiol-containing biomolecules is a cornerstone of its biological activity and toxicity. Due to its high affinity for the sulfhydryl groups of endogenous molecules like L-cysteine (Cys) and the tripeptide L-glutathione (GSH), Hg(II) is primarily found bound to these entities within cells and biological fluids. researchgate.net These interactions are not only thermodynamically stable but also kinetically labile, meaning the complexes form readily and can undergo rapid ligand exchange. nih.govresearchgate.net
In biological systems, Hg(II) is often converted into conjugates with one or more thiol-containing molecules. nih.gov For instance, with glutathione (B108866), the dominant complex formed at physiological pH is Hg(SG)₂, where two glutathione molecules are bound to a single mercury ion. nih.gov Similarly, Hg(II) can form various complexes with L-cysteine, with the two-coordinate Hg(SCys)₂ being the most anticipated due to its stability. nih.gov The formation of these complexes is a critical step in the intracellular transport and metabolism of mercury. researchgate.netmdpi.com
The structural similarity of these mercury-thiol conjugates to endogenous molecules is a key factor in their biological behavior. The glutathione S-conjugate of Hg(II), often denoted as G-S-Hg-S-G, is structurally analogous to glutathione disulfide (GSSG). nih.gov This mimicry may allow it to interact with proteins that normally bind GSSG, a molecule involved in redox signaling. nih.gov Likewise, the cysteine S-conjugate of Hg(II), Cys-S-Hg-S-Cys, resembles the amino acid L-cystine. nih.gov This structural similarity enables it to be recognized and transported by amino acid transporters, such as system b⁰,⁺, at the luminal membrane of renal proximal tubular cells. nih.gov
The interaction dynamics can be influenced by the presence of multiple thiol-containing ligands. For example, in an environment containing both GSH and N-acetylcysteine (NAC), Hg(II) can form mixed-ligand complexes such as Hg(GS)(NAC) and the more hydrophobic Hg(NAC)₂. mdpi.com This displacement of glutathione by the more hydrophobic NAC can alter the transport and distribution of the this compound. mdpi.com
| Biomolecule | Type | Resulting Hg(II) Complex | Significance |
| L-Cysteine (Cys) | Amino Acid | Hg(SCys)₂ | Structural mimicry of L-cystine, facilitating transport by amino acid transporters. nih.gov |
| L-Glutathione (GSH) | Tripeptide | Hg(SG)₂ (or G-S-Hg-S-G) | Structural mimicry of GSSG, potentially interacting with GSSG-binding proteins. nih.gov |
| N-Acetylcysteine (NAC) | Thiol Compound | Hg(GS)(NAC), Hg(NAC)₂ | Formation of more hydrophobic complexes, altering transport and distribution. mdpi.com |
Mechanisms of Enzyme Inhibition by this compound (e.g., Proteinase K)
The this compound is a potent inhibitor of numerous enzymes, often targeting those with critical sulfhydryl groups. However, its inhibitory mechanisms extend beyond simple thiol binding. The case of Proteinase K, a serine protease, provides a detailed example of how Hg(II) can disrupt enzymatic function through multiple interactions. nih.gov
Proteinase K, which contains a single free cysteine residue (Cys73), is inhibited by inorganic mercury(II). researchgate.net X-ray crystallography studies of the enzyme complexed with mercuric acetate (B1210297) (HgAc₂) have revealed two distinct binding sites for Hg(II). nih.gov
The primary, fully occupied site involves the covalent binding of Hg(II) to the sulfur atom (Sγ) of Cys73. nih.gov This interaction directly disrupts the enzyme's catalytic triad, which consists of Asp39, His69, and Ser224. nih.gov The Cys73 residue is located near the active site His69, and its binding to mercury perturbs the precise geometry required for catalysis. nih.gov
A second, lower-affinity binding site is also observed, where Hg(II) is non-covalently complexed with His72, Cys73, and Thr76. nih.gov This site shows partial occupancy. nih.gov
The kinetic profile of inhibition is concentration-dependent. At low concentrations, Hg(II) acts as a noncompetitive inhibitor. nih.gov This is consistent with the idea that the inhibitor binds to a site other than the active site (in this case, Cys73), reducing the catalytic efficiency of the enzyme without affecting substrate binding. nih.govkhanacademy.org At concentrations above a stoichiometric ratio, the inhibition becomes competitive. nih.gov Despite this strong inhibition, the enzyme retains a small amount of residual activity (around 7%), which suggests that the enzyme molecule possesses enough flexibility to transiently re-form the functional catalytic triad. nih.gov
In enzymes that lack free cysteine thiols, such as chymotrypsin, Hg(II) can still act as an inhibitor by binding to other residues, notably histidine. In the case of chymotrypsin, Hg(II) binding to its two histidine residues leads to noncompetitive inhibition, lowering the catalytic rate (kcat) while leaving the substrate affinity (Km) largely unchanged. nih.gov This interaction ultimately leads to irreversible denaturation and aggregation of the enzyme. nih.gov
Coordination of Hg(II) with Peptides and Proteins
The coordination of the this compound (Hg(II)) with peptides and proteins is largely governed by its strong preference for sulfhydryl groups provided by cysteine residues. rsc.org Hg(II) is a soft ion with a pronounced ability to form stable, often linear, two-coordinate complexes with thiolate ligands, a geometry denoted as {HgS₂}. rsc.org This preference is a result of relativistic effects and is a defining feature of its bio-coordination chemistry. rsc.org
In many proteins, such as the bacterial mercury transport protein MerP, Hg(II) binds to two cysteine residues within a CXXC motif (where X is any amino acid) in a characteristic linear bicoordinate fashion. rsc.orgresearchgate.net The amino acids between the cysteines can influence binding affinity and specificity; for instance, peptide sequences with vicinal cysteines (CC) have shown high selectivity for Hg(II). researchgate.net The rigidity of the peptide backbone, sometimes influenced by amino acids like proline or glycine, can also pre-organize the structure to enhance Hg(II) binding. researchgate.net
While the {HgS₂} coordination is common, other geometries are possible. In some protein environments, Hg(II) can adopt a trigonal-planar {HgS₃} coordination. This has been observed in model peptides designed with three cysteine residues, which can form a loop structure to accommodate the metal ion. rsc.orgnih.gov For example, a cyclic peptide with a CxCxxC motif was shown to form a stable mononuclear complex with an HgS₃ coordination mode. rsc.org In some cases, such as with the metalloregulatory protein MerR, Hg(II) can bridge two protein monomers, forming a tri-coordinate binding site. rsc.org Distorted tetrahedral {HgS₄} environments have also been reported in certain Hg(II)-substituted proteins. rsc.org
The interaction of Hg(II) with peptides can induce significant conformational changes. For example, a peptide with the sequence Ac-SCHGDQGSDCSI-NH₂ was shown to transition from a random coil to a loop structure upon binding Hg(II) to its two cysteine residues. researchgate.net Despite the high thermodynamic stability of these complexes, the Hg(II) ion can be kinetically labile, meaning it can exchange between different peptide molecules on a subsecond timescale. rsc.org
| Coordination Motif | Typical Geometry | Example Protein/Peptide | Key Features |
| CXXC | Linear {HgS₂} | MerP, Atx1 | Common motif in mercury-binding proteins. rsc.orgresearchgate.net |
| CCXX | Linear {HgS₂} | Model Peptides | High selectivity for Hg(II). researchgate.net |
| CxCxxC / CxCxC | Trigonal {HgS₃} | Model Peptides | Can form loop structures to accommodate trigonal coordination. rsc.org |
| - | Tri-coordinate (bridging) | MerR | Hg(II) bridges two protein monomers. rsc.org |
Proposed Intracellular Transport Mechanisms of this compound
Once inside the cell, the this compound (Hg(II)) must navigate the complex intracellular environment. Its transport is not as a free ion but rather in the form of complexes, primarily with thiol-containing molecules. nih.gov The proposed mechanisms involve a combination of binding to mobile ligands and interaction with specific transport proteins.
A central molecule in the intracellular transport of Hg(II) is glutathione (GSH). nih.govnih.gov After entering a cell, Hg(II) is thought to rapidly bind with intracellular GSH to form the complex G-S-Hg-S-G. nih.gov This complex is structurally similar to glutathione disulfide (GSSG) and is believed to be a key transportable form. nih.govnih.gov The export of this complex from cells, such as hepatocytes, may be mediated by specific transporters located in the cell membrane. Evidence suggests that Multidrug Resistance-Associated Protein 2 (MRP2), a transporter present in the canalicular membrane of liver cells, is involved in the efflux of the G-S-Hg-S-G complex. nih.govnih.gov
Another important intracellular molecule is metallothionein (B12644479) (MT), a cysteine-rich protein. The binding of Hg(II) to MT forms a non-transportable complex. nih.gov This sequestration by MT effectively facilitates the retention of mercury within the cell, acting as a form of detoxification by preventing the ion from interacting with other critical cellular components. nih.gov
For movement across cellular membranes, particularly the basolateral membrane of renal proximal tubular cells, Hg(II) relies on being conjugated to small thiols like cysteine and homocysteine. The resulting complexes, such as Cys-S-Hg-S-Cys and Hcy-S-Hg-S-Hcy, are recognized by organic anion transporters (OATs). frontiersin.org Specifically, human Organic Anion Transporter 1 (hOAT1) has been shown to mediate the uptake of the Hcy-S-Hg-S-Hcy conjugate. This transport is an exchange mechanism, where the transporter facilitates the movement of the mercuric conjugate into the cell in exchange for an intracellular dicarboxylate like α-ketoglutarate.
In some cases, endocytosis may also play a role. Hg(II) bound to plasma proteins like albumin or ferritin in the bloodstream can be taken up by cells, such as hepatocytes, through endocytotic processes. nih.govnih.gov
| Transport Mechanism | Key Molecules/Transporters | Form of Mercury | Location/Process |
| Efflux via MRP2 | Glutathione (GSH), MRP2 | G-S-Hg-S-G | Export from hepatocytes across the canalicular membrane. nih.govnih.gov |
| Intracellular Sequestration | Metallothionein (MT) | Hg-MT complex | Retention within the cell, preventing interaction with other targets. nih.gov |
| Uptake via OAT1 | Homocysteine (Hcy), OAT1 | Hcy-S-Hg-S-Hcy | Uptake into renal proximal tubular cells across the basolateral membrane. |
| Endocytosis | Albumin, Ferritin | Hg-protein complexes | Uptake from sinusoidal blood into hepatocytes. nih.govnih.gov |
Polycations of Mercury Featuring the Mercuric Cation Substructure
Formation and Structural Characteristics of Dimeric Hg₂²⁺
The mercurous ion, Hg₂²⁺, is a unique dimeric polycation where two mercury atoms are covalently bonded, with each atom formally in the +1 oxidation state. brainly.comisc-science.com Its existence was first inferred in solution by Ogg in 1898. wikipedia.org The formation of this ion can be achieved through several methods, including the reaction of elemental mercury with an oxidizing acid like nitric acid, where the acid is not in excess, or through the reaction of mercury(I) nitrate (B79036) with various salts. melscience.comstackexchange.com For instance, mercury(I) bromate (B103136) can be synthesized by reacting mercury(I) nitrate with bromine. vulcanchem.com
In aqueous solutions, the Hg₂²⁺ ion exists in a dynamic equilibrium with elemental mercury (Hg⁰) and the mercuric ion (Hg²⁺). wikipedia.org This disproportionation is a key characteristic of its chemistry. brainly.comlibretexts.org The equilibrium is sensitive to the presence of other ions; anions that form insoluble Hg(II) salts will drive the disproportionation, while those forming insoluble Hg(I) salts, like chloride, will favor the stability of the Hg₂²⁺ dimer. wikipedia.org
The structural nature of the Hg₂²⁺ cation has been unequivocally established through various spectroscopic and diffraction techniques. It possesses a distinctive dumbbell shape, a result of a direct metal-metal covalent bond between the two mercury atoms. scispace.com This Hg-Hg bond is formed by the overlap of the singly occupied 6s orbitals of two Hg⁺ ions. stackexchange.com The presence of this covalent bond was first confirmed in the solid state by X-ray diffraction studies in 1926, which revealed a linear Cl-Hg-Hg-Cl arrangement in calomel (B162337) (Hg₂Cl₂). wikipedia.orgstackexchange.com Subsequent Raman spectroscopy studies in 1934 provided evidence for the persistence of this metal-metal bond in solution. wikipedia.org The Hg-Hg bond length is consistently found to be around 2.5 Å in various crystalline compounds.
| Compound | Hg-Hg Bond Length (Å) | Coordination Environment of Hg | Reference |
| Hg₂(H₂AsO₄)₂ | 2.5040(10) | Symmetrically coordinated by four oxygen atoms | scispace.com |
| Hg₂As₂O₆ | 2.5190(10) | Symmetrically coordinated by six oxygen atoms | scispace.com |
The dimeric structure, with its shared electron pair in the covalent bond, results in the Hg₂²⁺ ion being diamagnetic. This contrasts with what would be expected from a monatomic Hg⁺ ion, which would be paramagnetic.
Existence and Properties of Higher Mercury Polycations (e.g., Hg₃²⁺, Hg₄²⁺)
Beyond the well-known dimeric cation, mercury also forms higher polycations, which consist of linear chains of three or four mercury atoms. wikipedia.orgstackexchange.com These include the trimercury dication (Hg₃²⁺) and the tetramercury dication (Hg₄²⁺). wikipedia.org The existence of these species has been confirmed in the solid state within specific compounds, typically synthesized by reacting mercury(II) salts with elemental mercury in the presence of a strong Lewis acid. stackexchange.com
For example, the Hg₃²⁺ cation has been identified in the compound Hg₃(AlCl₄)₂, while the Hg₄²⁺ cation is found in compounds like Hg₄₂. wikipedia.orgstackexchange.com Structurally, these higher polycations maintain the linear arrangement of mercury atoms seen in the dimer. In Hg₄₂, the [Hg₄]²⁺ ion is nearly linear. wikipedia.org
The bonding in these linear polycations is understood to involve two-center, two-electron (2c-2e) bonds formed by the overlap of the 6s orbitals of the constituent mercury atoms. wikipedia.org The formal oxidation state of mercury in these chains is fractional, being +2/3 in Hg₃²⁺ and +1/2 in Hg₄²⁺. The stability of these polycations is highly dependent on the counter-anion. They are typically found with large, weakly coordinating anions derived from strong acids, such as AsF₆⁻, which can stabilize the polycationic mercury chains. wikipedia.org
| Polycation | Example Compound | Structure | Formal Hg Oxidation State |
| Hg₃²⁺ | Hg₃(AlCl₄)₂ | Linear | +2/3 |
| Hg₄²⁺ | Hg₄₂ | Nearly Linear | +1/2 |
Theoretical and Experimental Studies of Mercury-Mercury Bonding in Polycations
The nature of the mercury-mercury bond in polycations has been a subject of extensive experimental and theoretical investigation.
Experimental Studies: Experimental confirmation of the Hg-Hg bond was a landmark in inorganic chemistry.
X-ray Diffraction: As early as 1927, X-ray crystal structure determination of mercury(I) compounds provided definitive proof of the [Hg-Hg]²⁺ unit in the solid state. wikipedia.org Studies on compounds such as Hg₂(H₂AsO₄)₂ and Hg₂As₂O₆ have provided precise measurements of the Hg-Hg bond distance, typically ranging from 2.50 to 2.52 Å. scispace.com
Raman Spectroscopy: In 1934, the presence of the Hg-Hg covalent bond in solution was confirmed by Raman spectroscopy, which detected the characteristic stretching vibration of the bond. wikipedia.org In mercury(I) bromate, the Hg-Hg stretching vibration (ν(HgHg)) appears as a single band in the Raman spectrum. vulcanchem.com
UV-Vis Spectroscopy: This technique can be used to distinguish the Hg₂²⁺ ion from the Hg²⁺ ion in solution, as the mercurous ion exhibits a characteristic absorption peak at 238 nm.
Theoretical Studies: Theoretical models are crucial for understanding the stability and nature of the Hg-Hg bond.
Orbital Overlap: The primary model for bonding in Hg₂²⁺ involves the overlap of the 6s orbitals from two Hg⁺ cations, each having a 5d¹⁰6s¹ electron configuration. stackexchange.com This creates a single covalent σ-bond, analogous to the bond in the H₂ molecule. stackexchange.com The filled 5d¹⁰ shell of mercury is also considered to play a role through lone pair repulsion. nih.gov
Relativistic Effects: The remarkable stability of the mercurous ion and its tendency to form polycations are significantly influenced by relativistic effects. stackexchange.com The relativistic contraction of the 6s orbital increases the ionization energies of mercury and strengthens the Hg-Hg bond, making the +1 oxidation state more accessible than for its lighter congeners, zinc and cadmium. stackexchange.com
Computational Chemistry: Modern computational methods, such as coupled-cluster theory (CCSD(T)) and first-principles molecular dynamics simulations, have been employed to investigate bonding in mercury species. nih.govacs.org These studies analyze bond dissociation energies (BDEs), the interplay of covalent and ionic bonding character, and the influence of factors like sigma-destabilization. nih.gov For instance, calculations of the Hg-Hg potential of mean force have been used to support the formation of a mercury-mercury polycation from a pair of Hg¹⁺ ions. acs.orgresearchgate.net Furthermore, theoretical calculations on (HgS)n clusters suggest that weak chemical bonding between Hg²⁺–Hg²⁺ closed-shell electrons plays a significant role in the stability of smaller ring structures. rsc.org
Q & A
Basic Question: What are the most reliable methods for detecting Hg²⁺ in aqueous solutions, and how do their detection limits compare?
Methodological Answer:
Hg²⁺ detection commonly employs:
- Cold Vapor Atomic Absorption Spectroscopy (CVAAS): Utilizes reduction of Hg²⁺ to elemental Hg, with detection limits of 0.1–0.5 µg/L .
- UV Spectrophotometry: Leverages Hg²⁺ complexes (e.g., with chloride or acetate) for absorption at specific wavelengths. Detection limits vary with matrix complexity (e.g., 5–10 µg/L in pulp hydrolysis studies) .
- Gamma-Ray Tracing with ²⁰³Hg Isotopes: Offers high sensitivity (sub-ppb levels) for sorption or breakthrough studies but requires specialized handling .
Table 1: Comparison of Detection Methods
| Method | Detection Limit (µg/L) | Key Interferences |
|---|---|---|
| CVAAS | 0.1–0.5 | Organic mercury species |
| UV Spectrophotometry | 5–10 | Chloride ions, organics |
| ²⁰³Hg Isotope Tracing | <0.1 | None (specific to Hg²⁺) |
Basic Question: How does Hg²⁺ speciation differ in environmental matrices, and what analytical techniques are recommended for accurate speciation analysis?
Methodological Answer:
Hg²⁺ speciation depends on ligands (e.g., Cl⁻, S²⁻, OH⁻) and redox conditions:
- Inorganic Complexes: Dominant in acidic/oxic environments (e.g., HgCl₂, Hg(OH)₂) .
- Organic Complexes: Formed in reducing conditions (e.g., dimethylmercury, more toxic and bioaccumulative) .
- Recommended Techniques:
Advanced Question: How can researchers optimize experimental design to study Hg²⁺ interactions in complex matrices (e.g., soil or biological tissues)?
Methodological Answer:
Use factorial design to screen variables (e.g., pH, temperature, competing ions). For example:
- Factorial Parameters (from pulp hydrolysis studies):
- Temperature (40–80°C), Time (1–4 hrs), pH (4–7) .
- Response Surface Methodology (RSM) models interactions between variables, validated via ANOVA .
Table 2: Example Factorial Design for Hg²⁺ Hydrolysis
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 40°C | 80°C |
| Time | 1 hour | 4 hours |
| pH | 4 | 7 |
Advanced Question: What mechanisms underlie contradictory data in Hg²⁺ quantification when using different analytical techniques?
Methodological Answer:
Discrepancies arise from:
- Matrix Effects: Organic matter quenches UV absorption but not CVAAS signals .
- Redox Interferences: Hg²⁺ reduction to Hg⁰ in CVAAS may be incomplete in sulfide-rich samples .
- Resolution: Cross-validate with isotope dilution (²⁰³Hg) or sequential extraction to isolate Hg²⁺ .
Advanced Question: How can mechanistic studies resolve stereochemical outcomes in Hg²⁺-mediated reactions (e.g., oxymercuration)?
Methodological Answer:
- Oxymercuration Mechanism:
- Tools: Kinetic isotope effects (KIEs) and DFT calculations model transition states.
Advanced Question: What methodologies are recommended for modeling Hg²⁺ toxicity in vitro, and how do exposure protocols affect outcomes?
Methodological Answer:
- Cell Lines: Use renal (HEK293) or neuronal (SH-SY5Y) cells due to Hg²⁺'s affinity for kidneys and CNS .
- Exposure Protocols:
- Acute Toxicity: 24–48 hr exposure, IC₅₀ typically 1–10 µM.
- Chronic Toxicity: Sub-µM doses over weeks to mimic environmental exposure.
- Endpoints: Measure oxidative stress (GSH depletion) or apoptosis (caspase-3 activation) .
Advanced Question: How can researchers validate novel Hg²⁺ removal methods (e.g., ion-exchange resins) for reproducibility?
Methodological Answer:
- Sorbent Testing: Compare materials (e.g., Duolite GT73 resin) via:
- Reporting Standards: Follow ARRIVE guidelines for detailed method replication .
Advanced Question: How does pH influence Hg²⁺ precipitation in environmental systems, and what solid phases dominate?
Methodological Answer:
- Acidic Conditions (pH <4): Hg²⁺ remains soluble as HgCl₂ or Hg(NO₃)₂.
- Neutral/Alkaline (pH >7): Precipitates as HgO or Hg(OH)₂; sulfide-rich systems form HgS .
- Experimental Validation: Use solubility diagrams and XRD to identify solid phases .
Advanced Question: How can contradictions in Hg²⁺ speciation studies (e.g., conflicting XAS and ICP-MS data) be reconciled?
Methodological Answer:
- Multi-Method Approach: Combine XAS (solid-phase speciation) with ICP-MS (total Hg).
- Geochemical Modeling: Use PHREEQC to predict speciation under measured Eh/pH conditions .
Advanced Question: What are best practices for ensuring reproducibility in Hg²⁺-related research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
